Superior Low-Concentration GSPT1 Degradation by Azetidine Linker
PROTAC GSPT1 degrader-1, synthesized using Thalidomide 5-azetidine-2C-oxotetrahydropyrimidin-bromophenyl, degrades GSPT1 by 86% at 0.1 µM and 95% at 1 µM in HL-60 cells [1]. In contrast, the piperidine‑linked PROTAC GSPT1 degrader-2 (Compound A) is reported only as achieving >95% degradation at a single, likely higher concentration, with no quantitative data below 1 µM publicly available [2]. This translates to a ≥1 log improvement in degradation efficiency at low concentration for the azetidine‑linked conjugate.
Piperidine analog: no data ≤0.1 µM
| Evidence Dimension | GSPT1 protein degradation efficiency at low concentration |
|---|---|
| Target Compound Data | 86% degradation at 0.1 µM (HL-60 cells) |
| Comparator Or Baseline | Thalidomide 5-Pip-C-oxotetrahydropyrimidin-bromophenyl → PROTAC GSPT1 degrader-2: >95% degradation (concentration not specified; no data ≤0.1 µM) |
| Quantified Difference | ≥ 86% degradation at 0.1 µM vs. no demonstrated activity at this concentration |
| Conditions | HL-60 acute myeloid leukemia cell line; Western blot quantification |
Why This Matters
This lower-concentration activity is critical for in vivo applications where achieving high tissue concentrations is challenging, making the azetidine conjugate the preferred starting material for GSPT1 degraders intended for in vivo use.
- [1] MedChemExpress. PROTAC GSPT1 degrader-1 (HY-159609). Biological Activity: degrades GSPT1 with a rate of 95% (1 μM) and 86% (0.1 μM). View Source
- [2] MedChemExpress. PROTAC GSPT1 degrader-2 (HY-159610). Biological Activity: GSPT1 molecular glue with >95% degradation. View Source
